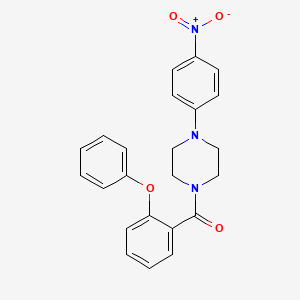![molecular formula C16H16Cl2O3 B4997070 1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene, commonly known as diclosulam, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of sulfonylurea herbicides and is known for its high efficacy and low toxicity.
作用機序
The mechanism of action of diclosulam involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids. ALS inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant or fungus.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. In plants, diclosulam has been shown to affect the metabolism of amino acids, leading to the accumulation of toxic intermediates. This ultimately results in the death of the plant.
実験室実験の利点と制限
One of the main advantages of diclosulam for lab experiments is its high efficacy. It is effective at very low concentrations, which makes it a cost-effective option for researchers. However, one limitation of diclosulam is its narrow spectrum of activity. It is only effective against a limited range of weeds and fungi, which may limit its usefulness in certain research applications.
将来の方向性
There are several potential future directions for research on diclosulam. One area of interest is the development of new formulations that improve its efficacy and broaden its spectrum of activity. Another area of interest is the study of diclosulam's potential as an antifungal agent, particularly in the context of agricultural applications. Finally, there is potential for research on the environmental impact of diclosulam, including its persistence in soil and potential effects on non-target species.
Conclusion:
In conclusion, diclosulam is a highly effective herbicide and antifungal agent that has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of acetolactate synthase, and it has a low toxicity profile in mammals. While diclosulam has limitations in terms of its narrow spectrum of activity, there are several potential future directions for research on this compound.
合成法
The synthesis of diclosulam involves the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with 1,2-dichlorobenzene in the presence of a base to form diclosulam. The overall synthesis route is shown below:
科学的研究の応用
Diclosulam has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its herbicidal properties, diclosulam has also been studied for its potential as an antifungal agent. It has been shown to inhibit the growth of several fungal species, including Fusarium graminearum and Botrytis cinerea.
特性
IUPAC Name |
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-11-6-7-13(15(10-11)19-2)20-8-9-21-14-5-3-4-12(17)16(14)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMQVQJKEMACOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


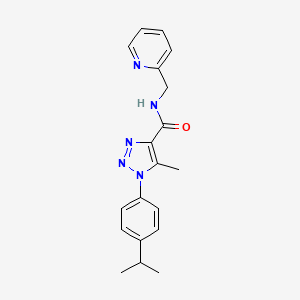
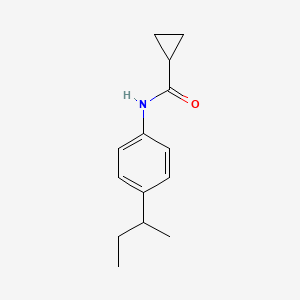
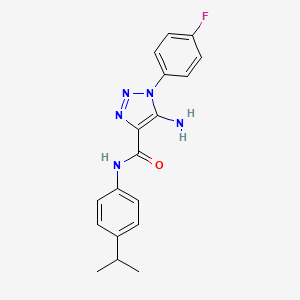
![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)
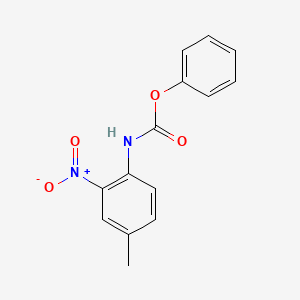
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)
![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)
